3-chloro-N-(4-nitrophenyl)propanamide
Overview
Description
3-chloro-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is primarily used in biochemical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with 3-chloropropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Reduction: 3-chloro-N-(4-aminophenyl)propanamide.
Hydrolysis: 3-chloropropanoic acid and 4-nitroaniline.
Scientific Research Applications
3-chloro-N-(4-nitrophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The nitro group and the amide functionality play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with a methoxy group instead of a nitro group.
3-chloro-N-(3-nitrophenyl)propanamide: A positional isomer with the nitro group at the meta position.
3-chloro-N-(4-sulfamoylphenyl)propanamide: A derivative with a sulfamoyl group instead of a nitro group.
Uniqueness
3-chloro-N-(4-nitrophenyl)propanamide is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-(4-nitrophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMRUNRDCGIWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326074 | |
Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19313-88-3 | |
Record name | NSC523845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.